molecular formula C16H20O2 B14335027 [1-Hydroxy-2-(prop-2-en-1-yl)cyclohexyl](phenyl)methanone CAS No. 99937-16-3

[1-Hydroxy-2-(prop-2-en-1-yl)cyclohexyl](phenyl)methanone

Cat. No.: B14335027
CAS No.: 99937-16-3
M. Wt: 244.33 g/mol
InChI Key: KMNHEGJNAIAJMV-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone is an organic compound with the molecular formula C16H20O2 It is characterized by a cyclohexyl ring substituted with a hydroxy group and a prop-2-en-1-yl group, along with a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone typically involves multiple steps, including acylation, Friedel-Crafts reaction, and alkaline hydrolysis. One common method starts with cyclohexyl formic acid as the raw material. The process includes:

Industrial Production Methods

Industrial production of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone follows similar synthetic routes but is optimized for large-scale operations. The process is designed to minimize environmental impact and maximize yield. Key considerations include the use of efficient catalysts, recycling of reaction by-products, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and carbonyl groups play a crucial role in its reactivity and biological activity. It can form hydrogen bonds and interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl phenyl ketone: Similar structure but lacks the hydroxy and prop-2-en-1-yl groups.

    Cyclohexanol: Contains a hydroxy group but lacks the phenylmethanone moiety.

    Phenylcyclohexane: Contains a phenyl and cyclohexyl group but lacks the hydroxy and carbonyl functionalities.

Uniqueness

1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and carbonyl groups allows for diverse reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

99937-16-3

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

(1-hydroxy-2-prop-2-enylcyclohexyl)-phenylmethanone

InChI

InChI=1S/C16H20O2/c1-2-8-14-11-6-7-12-16(14,18)15(17)13-9-4-3-5-10-13/h2-5,9-10,14,18H,1,6-8,11-12H2

InChI Key

KMNHEGJNAIAJMV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCC1(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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